

An In-depth Technical Guide to H-VAL-ASP-OH (Valyl-Aspartic Acid)

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Compound of Interest

Compound Name: H-VAL-ASP-OH

Cat. No.: B3114915

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the dipeptide **H-VAL-ASP-OH**, also known as Valyl-Aspartic acid. While specific biological signaling pathways for this dipeptide are not extensively documented, this guide outlines its role as a metabolite and details the established experimental protocols for its chemical synthesis and characterization. This information is intended to serve as a foundational resource for researchers utilizing this dipeptide in their work.

Chemical Structure and Properties

H-VAL-ASP-OH is a dipeptide composed of L-valine and L-aspartic acid residues linked by a peptide bond.^[1] Its systematic IUPAC name is (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid].^[1]

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅	[2]
Molecular Weight	232.23 g/mol	[2]
CAS Number	13433-04-0	[2]
Canonical SMILES	<chem>CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N</chem>	
Physical Description	Solid	

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **H-VAL-ASP-OH** are not readily available in the literature. The following table includes computed and extrapolated values. The pKa values for the ionizable groups are estimated based on typical values for the N-terminus, C-terminus, and the side chain of aspartic acid.

Property	Value (Predicted/Extrapolated)	Reference(s)
logP	-3.47	
Water Solubility	9.72 g/L	
pKa (α-carboxyl)	~2.1	
pKa (δ-carboxyl)	~3.9	
pKa (α-amino)	~9.8	
Isoelectric Point (pI)	Calculated to be acidic	

Biological Role

H-VAL-ASP-OH is identified as a metabolite and is a product of protein digestion or catabolism. While specific signaling pathways directly involving this dipeptide are not well-documented, the biological activities of its constituent amino acids, L-valine and L-aspartic acid, are well-characterized.

- **L-Aspartic Acid:** Functions as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission. It is also a key intermediate in the biosynthesis of other amino acids and nucleotides.
- **L-Valine:** As a branched-chain amino acid (BCAA), valine is essential for protein synthesis and can be metabolized to provide energy. BCAAs also share transport systems to cross the blood-brain barrier.

The dipeptide **H-VAL-ASP-OH** has been isolated from enzymatic hydrolysates of food proteins.

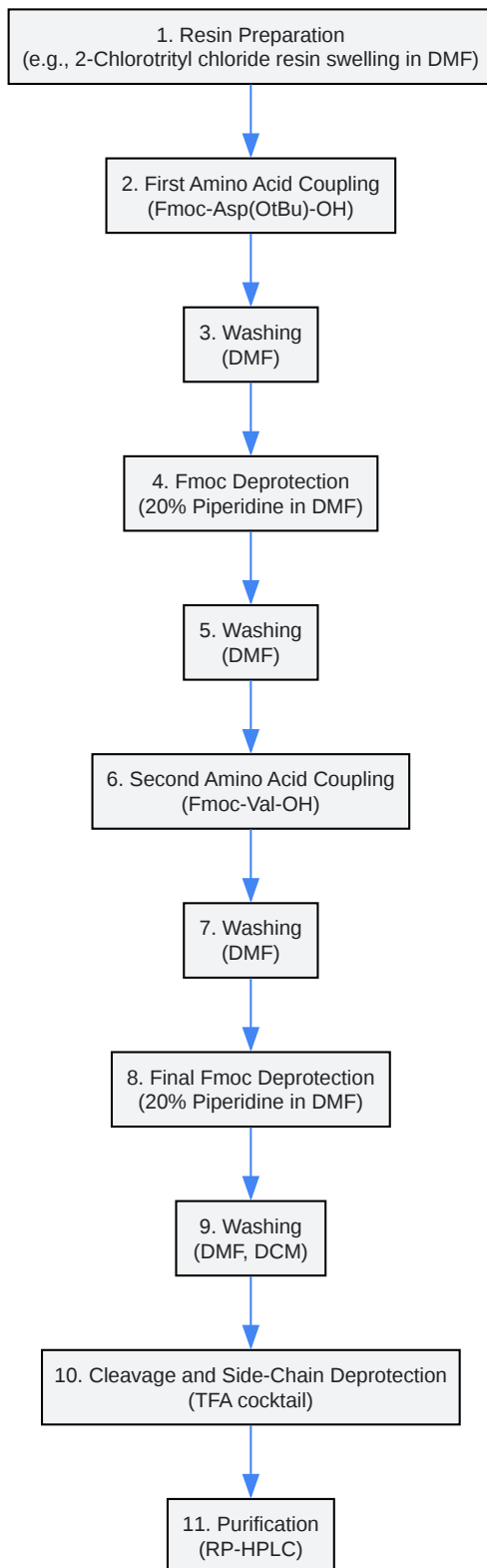
Experimental Protocols

The synthesis, purification, and characterization of **H-VAL-ASP-OH** can be achieved using standard peptide chemistry techniques.

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing **H-VAL-ASP-OH**. The general workflow is depicted below and involves the sequential addition of protected amino acids to a solid support (resin).

General Fmoc-SPPS Workflow for H-VAL-ASP-OH

[Click to download full resolution via product page](#)Fmoc-SPPS Workflow for **H-VAL-ASP-OH** Synthesis

Methodology:

- **Resin Selection and Preparation:** A 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The resin is swelled in N,N-dimethylformamide (DMF) for approximately one hour.
- **First Amino Acid Coupling:** The first amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the resin. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of aspartic acid.
- **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus of the aspartic acid residue is removed by treatment with a solution of 20% piperidine in DMF.
- **Second Amino Acid Coupling:** The next amino acid, Fmoc-Val-OH, is activated and coupled to the deprotected N-terminus of the resin-bound aspartic acid.
- **Final Fmoc Deprotection:** The Fmoc group is removed from the N-terminal valine residue.
- **Cleavage and Deprotection:** The synthesized dipeptide is cleaved from the resin, and the OtBu side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Precipitation and Lyophilization:** The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain a powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude **H-VAL-ASP-OH** is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

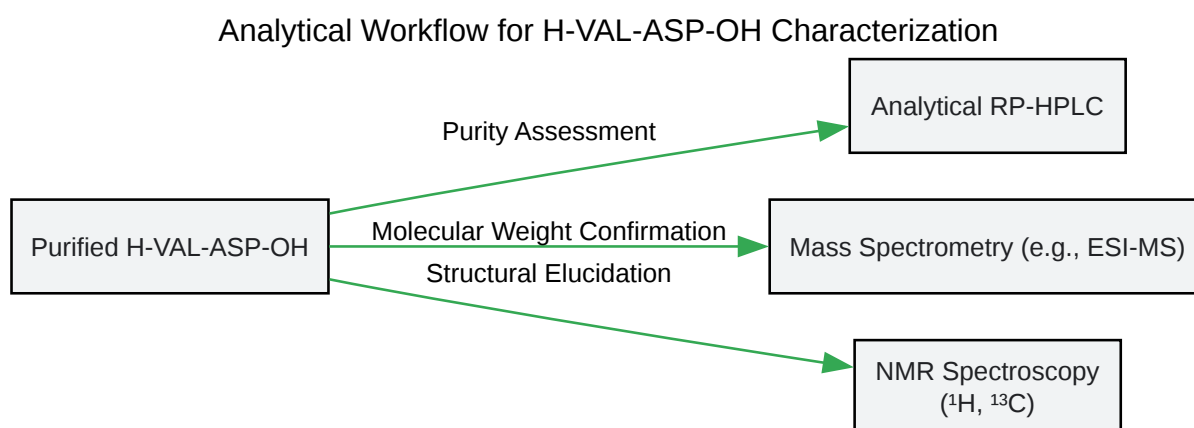
Methodology:

- **Column:** A C18 column is typically used for peptide purification.
- **Mobile Phases:**
 - **Solvent A:** 0.1% TFA in water

- Solvent B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The hydrophobicities of the desired peptide and any impurities will determine their retention times.
- Detection: The peptide is detected by monitoring the UV absorbance at 214-220 nm.
- Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized.

Characterization

The identity and purity of the synthesized **H-VAL-ASP-OH** are confirmed using the following analytical techniques.



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Characterization of **H-VAL-ASP-OH**

Methodology:

- Analytical RP-HPLC: Used to determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.
- Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) are used to confirm the molecular weight of the dipeptide (Expected $[M+H]^+ \approx 233.11$).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Conclusion

H-VAL-ASP-OH is a simple dipeptide with a foundational role as a metabolite. While its specific signaling functions are yet to be fully elucidated, this guide provides the essential chemical information and detailed, adaptable experimental protocols for its synthesis and characterization. This enables researchers to produce and validate this compound for use in a variety of scientific applications, from biochemical assays to its potential inclusion as a building block in larger, more complex peptide structures for drug discovery and development.

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References

- 1. Val-Asp | C₉H₁₆N₂O₅ | CID 7009608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Asp-Val-OH | 13433-04-0 | FA108008 | Biosynth [biosynth.com]
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